molecular formula C9H4BrClN2O2 B1443773 3-Bromo-8-chloro-6-nitroquinoline CAS No. 860195-74-0

3-Bromo-8-chloro-6-nitroquinoline

Cat. No.: B1443773
CAS No.: 860195-74-0
M. Wt: 287.5 g/mol
InChI Key: YTRKUHPOCUQJQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-6-nitroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives in the presence of glycerol and a strong acid . The bromination at the 3-position and chlorination at the 8-position can be achieved using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-6-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Reduction Products: Aminoquinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

Scientific Research Applications

3-Bromo-8-chloro-6-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine, chlorine, and nitro groups enhances its reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-chloro-6-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and nitro groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-8-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRKUHPOCUQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855907
Record name 3-Bromo-8-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860195-74-0
Record name 3-Bromo-8-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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